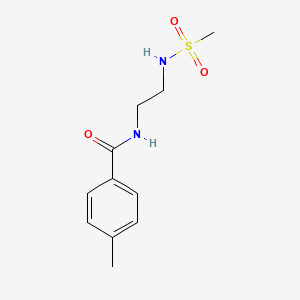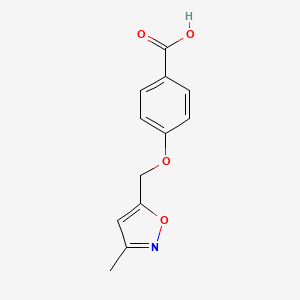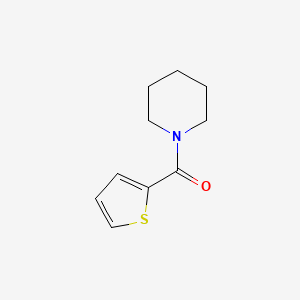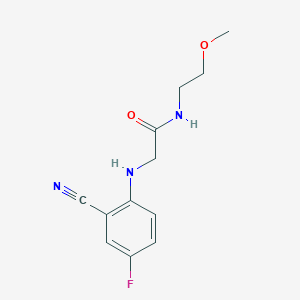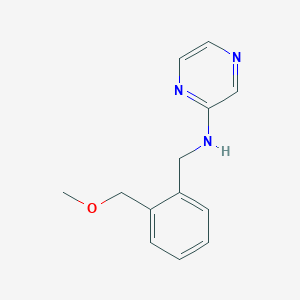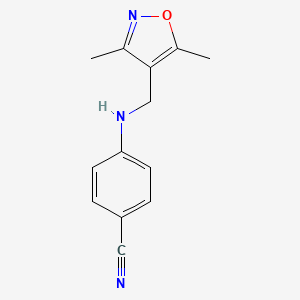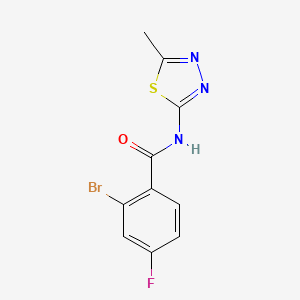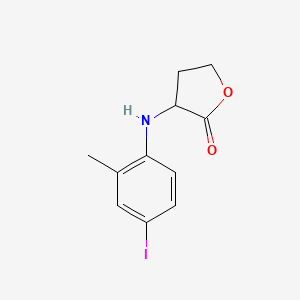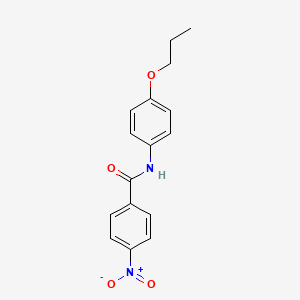
4-nitro-N-(4-propoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-N-(4-propoxyphenyl)benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-propoxyphenyl)benzamide typically involves the condensation of 4-nitrobenzoic acid with 4-propoxyaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form the corresponding acyl chloride, which then reacts with the amine to yield the desired benzamide . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can further enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4-nitro-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides with bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: 4-amino-N-(4-propoxyphenyl)benzamide.
Substitution: Various alkyl-substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-nitro-N-(4-propoxyphenyl)benzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-nitro-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The propoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitro-N-(4-phenoxyphenyl)benzamide: Similar structure but with a phenoxy group instead of a propoxy group.
4-nitro-N-(4-methoxyphenyl)benzamide: Contains a methoxy group instead of a propoxy group.
4-nitro-N-(4-ethoxyphenyl)benzamide: Features an ethoxy group in place of the propoxy group.
Uniqueness
4-nitro-N-(4-propoxyphenyl)benzamide is unique due to the presence of the propoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and altered reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C16H16N2O4 |
|---|---|
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
4-nitro-N-(4-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16N2O4/c1-2-11-22-15-9-5-13(6-10-15)17-16(19)12-3-7-14(8-4-12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
InChI-Schlüssel |
MXLBGMCLSDOILY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



